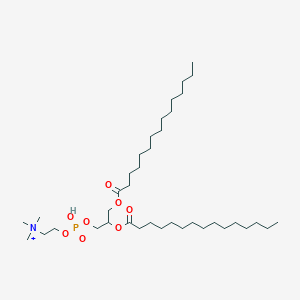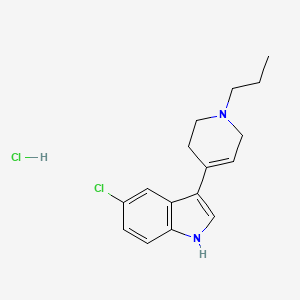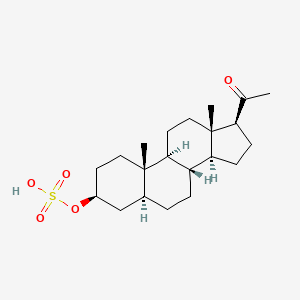![molecular formula C18H26N2O3 B1228757 5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone is an aromatic ether.
Aplicaciones Científicas De Investigación
Antibacterial Properties
5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone belongs to the oxazolidinone class, known for its unique mechanism of bacterial protein synthesis inhibition. Oxazolidinones, including similar analogs, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs such as U-100592 and U-100766 have shown effectiveness against methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and other significant strains. Notably, these compounds are not cross-resistant to other antitubercular agents and are unaffected by human serum in their antibacterial activities (Zurenko et al., 1996).
Fungicidal Applications
Famoxadone, another oxazolidinone derivative, is a commercialized agricultural fungicide effective against pathogens in grapes, cereals, and other crops. It's an example of the fungicidal potential in the oxazolidinone class, indicating potential applications for 5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone in agricultural settings (Sternberg et al., 2001).
Synthesis and Modification for Medical Use
Various modifications of oxazolidinone compounds have been explored to enhance their antibacterial activity and reduce side effects. For example, substituents on the piperidine ring can impact the antibacterial efficacy against resistant strains. This insight suggests that structural modification of 5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone could be a path to creating more effective antibacterial agents (Phillips et al., 2009).
Potential in Treating Actinomycetoma
Oxazolidinones have also shown promise in treating actinomycetoma caused by Nocardia brasiliensis. DA-7218, an oxazolidinone pro-drug, demonstrated efficacy in treating experimental murine actinomycetoma, suggesting a potential therapeutic use for related compounds (Espinoza-González et al., 2008).
Monoamine Oxidase Inhibition
Some oxazolidinones, such as 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone, have been reported to be irreversible inactivators of monoamine oxidase (MAO). This property has implications in neuroscience and pharmacology, though it's important to note the specific structural requirements for this activity (Gates & Silverman, 1989).
Propiedades
Nombre del producto |
5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-[(2-methylphenoxy)methyl]-3-[(4-methylpiperidin-1-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-7-9-19(10-8-14)13-20-11-16(23-18(20)21)12-22-17-6-4-3-5-15(17)2/h3-6,14,16H,7-13H2,1-2H3 |
Clave InChI |
DEKNTCSOHCZMAY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CN2CC(OC2=O)COC3=CC=CC=C3C |
SMILES canónico |
CC1CCN(CC1)CN2CC(OC2=O)COC3=CC=CC=C3C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)


![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)



